molecular formula C9H9N3O2 B11939602 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol CAS No. 33199-43-8

5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol

Cat. No.: B11939602
CAS No.: 33199-43-8
M. Wt: 191.19 g/mol
InChI Key: DRDAFSWEKMYWPK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-ol is a chemical compound based on the 1,2,4-triazole heterocyclic core, a structure of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is recognized as a privileged structure in pharmaceutical research due to its ability to act as an amide, ester, or carboxylic acid bioisostere, which can favorably adjust the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . While specific biological data for this compound may be limited, derivatives of the 1,2,4-triazole class have been extensively reported in scientific literature to exhibit a broad spectrum of biological activities. These activities include, but are not limited to, anticancer , antimicrobial , antiviral , anti-inflammatory , and antioxidant effects . The presence of the -N-C-O unit in its structure is often associated with valuable biological interactions . Furthermore, triazole-containing compounds have been identified as key structural components in the structural modification of natural products to develop new therapeutic agents with enhanced efficacy . This makes this compound a valuable building block for researchers in organic synthesis and medicinal chemistry seeking to develop novel bioactive molecules or to study structure-activity relationships (SAR). Warning: This product is for research purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methoxyphenyl)-1,4-dihydro-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-7-4-2-6(3-5-7)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDAFSWEKMYWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384987
Record name AC1ME83D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33199-43-8
Record name AC1ME83D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 4 Methoxyphenyl 4h 1,2,4 Triazol 3 Ol and Analogous Structures

Strategic Approaches to the 1,2,4-Triazole-3-ol Core Synthesis

Cyclization Pathways of Precursors Bearing the 4-Methoxyphenyl (B3050149) Moiety

A common and effective method for synthesizing the 1,2,4-triazole (B32235) core involves the cyclization of acylthiosemicarbazides or related precursors. For the synthesis of 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol and its thiol analogs, a key intermediate is often derived from 4-methoxybenzoyl chloride.

One established pathway begins with the acylation of thiosemicarbazide (B42300) or its derivatives with 4-methoxybenzoyl chloride. nih.gov This reaction forms an acylthiosemicarbazide intermediate, which can then undergo cyclization under either acidic or basic conditions to yield the desired triazole. The choice of reaction conditions can influence the final product, with basic media typically favoring the formation of 1,2,4-triazole-3-thiones, while acidic conditions can lead to the formation of 1,3,4-thiadiazoles. ptfarm.plnih.govunisi.it

For instance, the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide yields 1-(4-methoxybenzoyl)thiosemicarbazide. Subsequent treatment of this intermediate with a base, such as sodium hydroxide (B78521), induces intramolecular cyclization to afford 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. nih.gov This thiol can exist in tautomeric equilibrium with its corresponding thione form. The analogous "ol" compound, this compound, can be synthesized through a similar pathway using semicarbazide (B1199961) or by subsequent chemical modification of the thiol.

Another approach involves the reaction of 4-methoxyaniline, which is converted into an N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate is then acylated and cyclized to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.com

A study detailed the synthesis of 5-(3-methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol by refluxing a solution of 4-(2-methoxyphenyl)-1-(3-(3-methoxyphenyl)propanoyl)semicarbazide in 2M NaOH for 5 hours, resulting in a 71% yield. nih.gov This demonstrates the utility of alkaline hydrolysis and cyclization of a semicarbazide precursor to form the triazol-3-ol ring.

Optimization of Reaction Conditions for Core Scaffold Formation

The efficiency of the cyclization process and the purity of the resulting 1,2,4-triazole core are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.

The cyclization of acylthiosemicarbazides to form 1,2,4-triazoles is frequently carried out in an alkaline medium. mdpi.com The use of bases like sodium hydroxide or potassium hydroxide in a suitable solvent such as ethanol (B145695) is a common practice. The concentration of the base and the reaction temperature can significantly impact the reaction rate and the formation of byproducts. For example, ring closure of arylthiosemicarbazides in an alkaline medium is a well-established method for synthesizing 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols, with yields often ranging from 62% to 79%. mdpi.com

In some cases, microwave irradiation has been employed to accelerate the synthesis of 1,2,4-triazoles, offering advantages such as reduced reaction times and improved yields in the absence of a catalyst. organic-chemistry.org The choice of solvent can also be critical, with polar solvents like ethanol or dimethylformamide (DMF) often being used to facilitate the dissolution of reactants and intermediates. mdpi.com

Derivatization Strategies of this compound Derivatives

Once the 1,2,4-triazole-3-ol or its thiol equivalent is synthesized, it serves as a versatile platform for further chemical modifications. These derivatizations are crucial for fine-tuning the physicochemical properties and biological activities of the parent compound.

Alkylation Reactions and Their Positional Selectivity (e.g., S-Alkylation)

The thiol group in 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a prime site for alkylation, leading to the formation of S-alkylated derivatives. This reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

A study reported the S-alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol using 2-bromo-1-phenylethanone in the presence of cesium carbonate in ethanol. mdpi.com This reaction proceeded at room temperature and yielded the corresponding S-alkylated product, 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one, in 79% yield after 24 hours. mdpi.com The use of a mild base like cesium carbonate helps to ensure the selective alkylation at the sulfur atom.

The positional selectivity of alkylation (S- vs. N-alkylation) can be influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. Harder alkylating agents and certain reaction conditions might favor N-alkylation.

Functionalization at Nitrogen Atoms of the Triazole Ring

The nitrogen atoms of the 1,2,4-triazole ring also offer opportunities for functionalization, leading to a wide range of N-substituted derivatives. These modifications can significantly alter the steric and electronic properties of the molecule.

One common reaction is the introduction of substituents at the N-4 position. This can be achieved by starting with a 4-substituted thiosemicarbazide in the initial cyclization step. For example, reacting 4-methoxybenzoyl chloride with a 4-arylthiosemicarbazide will lead to a 4-aryl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. mdpi.com

Another important reaction is the formation of Schiff bases from 4-amino-1,2,4-triazole (B31798) derivatives. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be condensed with various aldehydes to form Schiff bases, which can then be further cyclized. researchgate.net This approach allows for the introduction of a wide variety of substituents onto the triazole framework.

Formation of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazole Nucleus

The 1,2,4-triazole ring can serve as a building block for the construction of more complex fused heterocyclic systems. These reactions often involve the participation of the functional groups attached to the triazole core, such as the thiol and amino groups.

A notable example is the synthesis of triazolo[3,4-b]thiadiazoles. This can be achieved by reacting a 4-amino-5-substituted-1,2,4-triazole-3-thiol with a one-carbon synthon, such as a carboxylic acid or its derivative. For example, research has been conducted on the synthesis of 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- nih.govmdpi.comzsmu.edu.uatriazolo[3,4-b] mdpi.commdpi.comzsmu.edu.uathiadiazoles. zsmu.edu.ua This involves a multi-step synthesis starting from diethyl oxalate (B1200264) and 1-(4-methoxyphenyl)ethan-1-one to first form a pyrazole (B372694) ring, which is then used to construct the 4-amino-1,2,4-triazole-3-thiol (B7722964) intermediate. This intermediate is then cyclized to form the fused triazolo-thiadiazole system. zsmu.edu.ua

The following table provides examples of synthesized derivatives and their reported yields.

Compound NameStarting MaterialReagent(s)Yield (%)Reference
5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol1-Phenylacetyl-4-(4-methoxyphenyl)thiosemicarbazideBase79 mdpi.com
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol2-Bromo-1-phenylethanone, Cs₂CO₃79 mdpi.com
5-(3-Methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol4-(2-Methoxyphenyl)-1-(3-(3-methoxyphenyl)propanoyl)semicarbazideNaOH71 nih.gov

Incorporation of Diverse Substituents for Structure-Activity Exploration

The core structure of this compound, and more commonly its tautomeric thione analog, 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, serves as a versatile scaffold for chemical modification. The introduction of diverse substituents at various positions of the triazole ring is a key strategy for modulating the physicochemical properties and exploring structure-activity relationships (SAR) for various biological targets. The most common sites for modification are the N4-position of the triazole ring and the exocyclic sulfur atom of the thiol tautomer, which is readily alkylated.

Research has demonstrated the synthesis of a range of derivatives through targeted chemical transformations. For instance, the alkylation of the thiol group is a facile and widely used method to introduce a variety of side chains. One study detailed the S-alkylation of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol using 2-bromo-1-phenylethanone in the presence of cesium carbonate in ethanol, yielding the corresponding thioether ketone. mdpi.com This ketone derivative was then further modified by reducing the carbonyl group to a secondary alcohol using sodium borohydride, demonstrating a multi-step functionalization pathway. mdpi.comresearchgate.net

Another approach involves the direct modification of the N4-position. For example, 4-phenyl-thiosemicarbazide can be acylated with methoxybenzoyl chlorides and then cyclized to form 4-phenyl-5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols. nih.gov This introduces a phenyl group at the N4-position, significantly altering the steric and electronic profile of the molecule compared to the N4-unsubstituted parent compound.

The following table summarizes the incorporation of various substituents onto related 1,2,4-triazole scaffolds, highlighting the versatility of these structures for chemical exploration.

Parent CompoundReaction TypeReagent(s)Position of SubstitutionIntroduced SubstituentReference
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiolS-Alkylation2-Bromo-1-phenylethanone, Cs₂CO₃S-position-CH₂C(=O)Ph mdpi.com
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-oneCarbonyl ReductionNaBH₄Side Chain Carbonyl-CH₂CH(OH)Ph mdpi.comresearchgate.net
5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiolS-Alkylation1-IodobutaneS-position-C₄H₉ (Butyl) nih.gov
5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiolS-Alkylation2-Bromo-1-(1,3-benzodioxol-5-yl)-1-ethanoneS-position-CH₂C(=O)-(1,3-benzodioxol-5-yl) nih.gov
4-Amino-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazole-3-thiolCyclization/CondensationVarious aromatic aldehydes, thioglycolic acidN4-amino and S-positionFused thiazolidinone and triazolothiadiazole rings researchgate.neteurjchem.com

Exploration of Novel Synthetic Pathways for Related 1,2,4-Triazol-3-ol Derivatives

The synthesis of the 1,2,4-triazol-3-ol (or its tautomeric 1,2,4-triazol-3-one) core is a central theme in heterocyclic chemistry, with numerous methods developed over the years. Recent research has focused on improving efficiency, yield, and substrate scope, often employing modern catalytic systems.

One innovative approach involves a nickel-promoted cascade annulation reaction. This method utilizes readily available hydrazonoyl chlorides and sodium cyanate (B1221674) to produce 3H-1,2,4-triazol-3-ones in very good yields. organic-chemistry.org This strategy has been successfully applied to construct the core skeleton of an angiotensin II antagonist, showcasing its utility in medicinal chemistry. organic-chemistry.org

Palladium-catalyzed reactions have also emerged as a powerful tool. A three-component carbonylative reaction has been developed for synthesizing structurally diverse 3H-1,2,4-triazol-3-ones from hydrazonoyl chlorides and sodium azide (B81097) (NaN₃). researchgate.net The reaction proceeds through a sophisticated cascade involving carbonylation, acyl azide formation, Curtius rearrangement, and subsequent intramolecular nucleophilic addition. organic-chemistry.orgresearchgate.net Notably, this process can use benzene-1,3,5-triyl triformate (TFBen) as a solid, convenient, and safer substitute for gaseous carbon monoxide (CO). organic-chemistry.orgresearchgate.net

Other novel pathways focus on different cyclization precursors and conditions. An additive-free [3+2] cycloaddition reaction between hydrazonoyl chlorides and potassium cyanate (KOCN) in ethanol at room temperature provides 1,5-disubstituted-3H-1,2,4-triazol-3-ones with potassium chloride as the only byproduct, simplifying purification. organic-chemistry.org Another strategy involves the intramolecular cyclization of acyclic precursors, which can be formed by treating a mono-protected hydrazine (B178648) with an acyl isocyanate. researchgate.net Upon removal of the protecting group, the cyclization occurs rapidly to give 2,5-substituted 1,2,4-triazol-3-ones in excellent yields, often without the need for column chromatography. researchgate.net

The following table details some of these novel synthetic pathways for the 1,2,4-triazol-3-one heterocyclic system.

MethodologyKey Reagents/CatalystPrecursorsKey FeaturesReference
Nickel-Promoted Cascade AnnulationNickel catalyst, Sodium Cyanate (NaOCN)Hydrazonoyl chloridesHigh yields, applicable to complex molecule synthesis. organic-chemistry.org
Palladium-Catalyzed Carbonylative CyclizationPalladium catalyst, Sodium Azide (NaN₃), CO surrogate (TFBen)Hydrazonoyl chloridesCascade reaction, avoids gaseous CO, good structural diversity. organic-chemistry.orgresearchgate.net
[3+2] CycloadditionPotassium Cyanate (KOCN)Hydrazonoyl chloridesAdditive-free, room temperature, simple workup. organic-chemistry.org
Intramolecular CyclizationDeprotection agentAcyclic N-(acyl isocyanate)-N'-(protected) hydrazinesExcellent yields, high purity without column chromatography. researchgate.net
Iodine-Mediated Oxidative CyclizationI₂Trifluoroacetimidohydrazides, DMF (as carbon source)Metal-free, uses a common solvent as a reactant. isres.org

These advanced synthetic methodologies provide efficient and versatile routes to a wide array of 1,2,4-triazol-3-ol derivatives, facilitating the rapid generation of compound libraries for biological screening and materials science applications.

Unable to Retrieve Spectroscopic Data for this compound

Despite extensive and targeted searches across a wide range of scientific databases, academic publications, and chemical supplier information, detailed experimental spectroscopic and structural characterization data for the specific chemical compound This compound could not be located.

The performed searches aimed to gather essential data for an in-depth analysis, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H, ¹³C, or ¹⁵N NMR spectra, including chemical shifts and coupling constants, were found for this compound. Similarly, data from two-dimensional (2D) NMR correlation spectroscopy (COSY, HMQC, HMBC) was unavailable.

Infrared (IR) Spectroscopy: Characteristic IR absorption frequencies for the functional groups present in this compound were not available in the searched literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): While predicted mass-to-charge ratios for related compounds were found, specific experimental MS or HRMS data to confirm the molecular weight of the target compound were not accessible.

The search results frequently yielded information on structurally related but distinct molecules, such as the corresponding thiol derivative, 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, and other N-substituted or varied isomeric forms of methoxyphenyl-triazoles. For instance, studies on compounds like 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one and 5-(3-methoxyphenethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol were identified, but their spectral data are not transferable to the specifically requested compound due to structural differences. nih.govmdpi.comsigmaaldrich.commdpi.comnih.govmdpi.comresearchgate.net

Furthermore, searches within chemical patent databases and supplier technical data sheets did not provide the necessary experimental characterization data for this compound. Some commercial suppliers list related compounds but explicitly state that analytical data is not collected or provided. sigmaaldrich.com

Without access to primary or validated secondary spectroscopic data, it is not possible to generate a scientifically accurate and informative article focusing on the advanced spectroscopic and structural characterization of this compound as per the requested outline.

Advanced Spectroscopic and Structural Characterization of 5 4 Methoxyphenyl 4h 1,2,4 Triazol 3 Ol Derivatives

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

In a study of a related compound, 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol , the crystal structure was resolved, providing a clear picture of its molecular geometry. nih.gov The analysis showed that the triazole ring is oriented at significant dihedral angles with respect to the attached methoxybenzyl and methoxyphenyl rings, specifically at 88.09(3)° and 83.72(3)°, respectively. The dihedral angle between the two aromatic rings is 52.95(3)°. nih.gov

A key aspect of the solid-state structure of these triazole derivatives is the presence of intermolecular hydrogen bonds. In the case of 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol, intermolecular N—H⋯O hydrogen bonds are observed, which link the molecules into centrosymmetric dimers. nih.gov These interactions play a significant role in stabilizing the crystal structure. Furthermore, π–π stacking interactions have been identified between the 2-methoxyphenyl rings, with a centroid–centroid distance of 3.811 (3) Å, further contributing to the stability of the crystal packing. nih.gov

Similarly, the crystal structure of 3,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine , a compound with two methoxyphenyl groups attached to the triazole ring, has been elucidated. This analysis revealed that the molecule crystallizes with two independent molecules in the asymmetric unit. nih.gov The phenylene rings are twisted out of the mean plane of the triazole ring. In the crystal structure, adjacent molecules are connected by N—H⋯N hydrogen bonds, forming chains that propagate along the a-axis. nih.gov

The crystallographic data for these derivatives provide a foundational understanding of the structural landscape of this class of compounds.

Table 1: Crystallographic Data for 5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.4941 (12)
b (Å) 8.3730 (13)
c (Å) 24.770 (4)
**β (°) ** 97.455 (2)
**Volume (ų) ** 1541.2 (4)
Z 4

Data sourced from reference nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method is crucial for verifying the elemental composition of newly synthesized compounds and confirming their purity. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the proposed molecular formula.

For a series of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, elemental analysis was performed to confirm their composition. researchgate.net For instance, the elemental analysis of one such derivative, 4-((2-bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol , yielded results that were in close agreement with the calculated values, thereby confirming its molecular formula. researchgate.net

The process involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are quantitatively measured. From these measurements, the percentages of carbon, hydrogen, and nitrogen in the original sample are calculated.

Table 2: Elemental Analysis Data for a Representative Triazole Derivative

Compound Element Calculated (%) Found (%)
4-((2-bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol C 55.75 55.62
H 3.20 3.27
N 13.68 13.41
S 7.83 8.06

Data for a representative derivative, sourced from reference researchgate.net

This close correlation between the calculated and found values provides strong evidence for the successful synthesis and purity of the target compound. All synthesized compounds in the study were characterized by elemental analysis. mdpi.com

Structure Activity Relationship Sar and Pharmacophore Modeling of 5 4 Methoxyphenyl 4h 1,2,4 Triazol 3 Ol Derivatives

Correlating Structural Modifications with Biological Potency

The systematic modification of the lead compound, 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol, has allowed researchers to establish clear structure-activity relationships. These studies are crucial for optimizing potency, selectivity, and other pharmacologically relevant properties.

The 4-methoxyphenyl (B3050149) group at the C5 position of the triazole ring is a key determinant of biological activity. The methoxy (B1213986) group (-OCH3), being an electron-donating group, can influence the electronic environment of the entire molecule, which in turn affects its interaction with biological targets. researchgate.net

Studies on related 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have demonstrated that the position of the methoxy group on the phenyl ring is critical for anti-inflammatory activity. nih.gov While the para-substituted (4-methoxy) analog is the parent compound of interest, comparisons with ortho- (2-methoxy) and meta- (3-methoxy) substituted derivatives show variations in potency. For instance, in a series of synthesized 4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thiones, the anti-inflammatory activity was observed to be dependent on this substitution pattern. nih.gov Similarly, in other antimicrobial studies, derivatives featuring a methoxy substituent on the phenyl ring generally exhibited enhanced biological properties compared to unsubstituted analogs. researchgate.net The presence of electron-donating groups like -OCH3 has been noted to enhance both antimicrobial and antitumor activities in various 1,2,4-triazole (B32235) series. researchgate.net

Compound SeriesSubstituent PositionObserved Biological Activity
5-(methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols2-methoxy, 3-methoxy, 4-methoxyAll exhibit anti-inflammatory activity nih.gov
Fused Triazolo-thiadiazines4-methoxyGood antioxidant and moderate anticancer activity researchgate.net
Disubstituted 1,2,4-triazolesmethoxy derivativesBetter antimicrobial property than other derivatives researchgate.net

Substitutions at the C3 and N4 positions of the 4H-1,2,4-triazole ring significantly modulate the biological activity.

C3 Position: The 3-ol group can be replaced with a thiol (thione tautomer), which often retains or enhances biological activity. The alkylation of this thiol group (S-alkylation) leads to a new class of derivatives with distinct properties. mdpi.com For example, S-alkylation of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols has produced compounds with notable antifungal and antimicrobial activities. mdpi.com The nature of the substituent at the C3 position can directly influence the compound's ability to bind to its target; for example, a hydroxyphenyl fragment at this position was found to be favorable for the antibacterial effect in a series of ciprofloxacin-triazole hybrids. nih.gov

C5 Position: While this article focuses on the C5-(4-methoxyphenyl) scaffold, it is noteworthy that substitutions at this position dramatically alter activity. Studies on related antiviral nucleosides showed that incorporating a thiobutyl substituent at the C5 position of a 3-phenyl-1,2,4-triazole resulted in a significant increase in cytotoxicity and antiviral activity. nih.gov

A study involving the fusion of a 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with a phenacyl bromide derivative resulted in the formation of a 3-(4-methoxyphenyl)-6-phenyl-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazine system. researchgate.net This fused heterocyclic compound exhibited promising antioxidant activity, more potent than some standards, and demonstrated moderate anticancer activity against leukemia cell lines. researchgate.net This highlights how creating a more rigid, fused structure can confer specific and potent biological responses.

Identification of Critical Structural Features for Desired Bioactivities

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound class, several key features can be identified as critical for bioactivity.

Hydrogen Bond Donor/Acceptor: The N1 and N2 atoms of the triazole ring and the hydroxyl group at the C3 position (or a thione group) can act as crucial hydrogen bond acceptors and donors, respectively. These interactions are often vital for anchoring the ligand within the active site of a target protein. semanticscholar.org

Aromatic/Hydrophobic Feature: The 4-methoxyphenyl ring at the C5 position provides a necessary hydrophobic region that can engage in π-π stacking or hydrophobic interactions with the target. The specific orientation of this ring relative to the triazole core, defined by the dihedral angle, can be critical for optimal binding. nih.gov

Electron-Donating Feature: The para-methoxy group on the phenyl ring is a key electronic feature. Its electron-donating nature can modulate the charge distribution across the aromatic system, potentially enhancing binding affinity.

N4-Substituent Pocket: The region around the N4 position can accommodate various substituents. The size, lipophilicity, and electronic nature of the group at this position can be tailored to interact with specific sub-pockets in a receptor, often influencing selectivity and potency. nih.gov

A pharmacophore model for related selective COX-2 inhibitors based on a triazole scaffold identified two aromatic rings and one hydrogen bond acceptor as essential features for activity. semanticscholar.org This aligns with the structural components of the this compound derivatives, suggesting a similar mode of interaction for certain biological targets.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the potency of novel, unsynthesized compounds, thereby guiding rational drug design.

Several 2D and 3D-QSAR studies have been successfully conducted on various series of 1,2,4-triazole derivatives, demonstrating the utility of this approach. nih.govresearchgate.net For example, a 3D-QSAR study was performed on a series of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol derivatives with anticancer activity using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method. nih.govbohrium.com

The resulting model showed a strong correlation between the structural descriptors and the biological activity, with a high squared correlation coefficient (r²) of 0.8713 and good predictive capacity (pred_r² = 0.8417). nih.govbohrium.com The model identified specific steric and electrostatic fields as being crucial for activity. It indicated that low to optimum bulkier groups at certain positions (steric fields) and low to optimum electronegative substituents at others (electrostatic fields) were favorable for enhancing anticancer potency. nih.gov Such models allow researchers to virtually screen new designs and prioritize the synthesis of compounds with the highest predicted activity.

Another 2D-QSAR study on 1,2,4-triazole derivatives for anti-pancreatic cancer activity also yielded robust models. researchgate.net Using multiple linear regression (MLR), a model was generated with good internal (Q² = 0.51) and external (R²_test = 0.936) validation statistics, confirming its predictive power. researchgate.net These studies collectively affirm that the biological activity of 1,2,4-triazole derivatives can be effectively modeled and predicted based on their physicochemical and structural properties.

Future Perspectives and Research Trajectories

Advancements in Synthetic Methodologies for Novel Derivatives

The future synthesis of novel derivatives based on the 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-ol core will likely focus on efficiency, diversity, and sustainability. While classical methods, such as the cyclization of acylated semicarbazides, provide a foundational approach, modern synthetic strategies can accelerate the discovery process. nih.gov

Future research should explore:

Green Chemistry Approaches: The use of eco-friendly solvents, microwave-assisted synthesis, and recyclable catalysts can reduce the environmental impact and improve reaction times and yields. raco.catacs.org Hydrothermal synthesis methods, which avoid organic solvents entirely, represent a particularly promising green route. acs.org

Combinatorial Chemistry: High-throughput synthesis techniques could be employed to generate large libraries of derivatives. By varying substituents on the phenyl ring or modifying the N4 position of the triazole, a vast chemical space can be explored to identify compounds with enhanced activity.

Catalyst-Controlled Synthesis: Advanced catalytic systems, such as photoredox/nickel dual catalysis, offer precise control over bond formation. acs.org This methodology could enable divergent pathways, allowing for selective C-C or C-N bond formation to create structurally unique derivatives that are inaccessible through traditional methods. acs.org

Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex derivatives can significantly improve synthetic efficiency.

In-Depth Mechanistic Elucidation of Observed Biological Activities

While the broader 1,2,4-triazole (B32235) class exhibits numerous biological effects, the precise mechanisms of action for most derivatives, including this compound, remain to be fully elucidated. Future research must move beyond preliminary screening to pinpoint molecular targets and pathways.

Key areas for investigation include:

Target Identification: For any observed anticancer activity, studies should aim to identify specific protein targets. Mechanisms could involve the inhibition of crucial enzymes like kinases, topoisomerases, or poly (ADP-ribose) polymerases (PARPs). elsevierpure.comacs.org Similarly, for antifungal activity, the primary target is often lanosterol (B1674476) 14α-demethylase, an enzyme critical for fungal cell membrane synthesis. nih.gov

Pathway Analysis: Once a target is identified, subsequent studies should unravel the downstream effects on cellular signaling pathways. Techniques such as transcriptomics and proteomics can provide a global view of the cellular response to the compound.

Structural Biology: Obtaining co-crystal structures of the compound bound to its target enzyme can provide atomic-level insights into the binding mode. acs.org This information is invaluable for understanding the mechanism and for guiding the rational design of more potent and selective inhibitors.

Synergistic Integration of Computational and Experimental Research

The convergence of computational modeling and experimental validation offers a powerful paradigm for accelerating drug discovery. preprints.org This synergy is particularly well-suited for exploring the potential of the 1,2,4-triazol-3-ol scaffold.

A future integrated workflow would involve:

In Silico Screening: Computational methods like molecular docking can be used to predict the binding affinity of a virtual library of this compound derivatives against a panel of known therapeutic targets. preprints.orgnih.gov

ADME/T Prediction: Quantitative Structure-Activity Relationship (QSAR) and other predictive models can assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) profiles of virtual compounds, helping to prioritize candidates with favorable drug-like properties.

Prioritization and Synthesis: The most promising candidates identified through computational analysis would then be selected for chemical synthesis and subsequent experimental evaluation. preprints.org This targeted approach saves significant time and resources compared to traditional untargeted screening.

Iterative Optimization: The experimental results would be used to refine the computational models, creating a continuous feedback loop that improves the predictive power of the in silico tools and guides the design of next-generation compounds. preprints.org

Exploration of Diverse Therapeutic Applications for 1,2,4-Triazol-3-ol Scaffolds

The 1,2,4-triazole ring is a remarkably versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. nih.govnih.govnih.gov Future research on this compound and its novel analogues should therefore cast a wide net to explore its full therapeutic potential beyond a single disease area. The established activities of related compounds provide a roadmap for this exploration.

Potential therapeutic avenues to investigate include:

Anticancer: Many 1,2,4-triazole derivatives show potent activity against various cancer cell lines. nih.govelsevierpure.com

Antifungal: This is one of the most well-established activities of triazoles, with drugs like fluconazole (B54011) and itraconazole (B105839) in wide clinical use. nih.govnih.gov

Anti-inflammatory: Derivatives of the closely related 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated anti-inflammatory properties. nih.gov

Antimicrobial: The scaffold has shown activity against a range of bacteria, including drug-resistant strains. nih.govresearchgate.net

Antiviral: The triazole ring is a core component of antiviral drugs like Ribavirin. nih.govnih.gov

Antiparasitic: Recent studies have highlighted the potential of triazoles in treating diseases like Chagas disease, caused by Trypanosoma cruzi. nih.gov

The following table summarizes the documented biological activities of various 1,2,4-triazole derivatives, illustrating the broad potential of this chemical class.

Compound Class/DerivativeBiological ActivityReference
5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivativesAnti-inflammatory nih.gov
nih.govmdpi.comacs.orgTriazolo[3,4-b]benzothiazole scaffoldPARP Enzyme Inhibition (Anticancer) acs.org
4-(4-Nitrophenyl)-1H-1,2,3-triazole derivativesAntitrypanosomal (Antiparasitic) nih.gov
General 1,2,4-triazole derivativesAntifungal (e.g., against Candida species) nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesAntimicrobial researchgate.net
Various 1,2,4-triazole derivativesAnticancer, Antimicrobial, Anticonvulsant, Anti-HIV nih.gov

Q & A

Q. Which software packages are recommended for crystallographic data analysis and visualization?

  • Tools :
  • SHELX suite : For structure solution (SHELXD) and refinement (SHELXL).
  • ORTEP-3 : Generate thermal ellipsoid plots (e.g., Fig. 1 in ).
  • Mercury : Analyze hydrogen-bonding networks and packing diagrams .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.